molecular formula C29H30Cl2N6O3 B12290419 Des-(1-(sec-butyl)-1H-1,2,4-triazol-5(4H)-one) Itraconazole

Des-(1-(sec-butyl)-1H-1,2,4-triazol-5(4H)-one) Itraconazole

Cat. No.: B12290419
M. Wt: 581.5 g/mol
InChI Key: XTWNAMDDCDZPGP-UHFFFAOYSA-N
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Description

Des-(1-(sec-butyl)-1H-1,2,4-triazol-5(4H)-one) Itraconazole is a derivative of Itraconazole, a well-known antifungal agent. This compound is characterized by the presence of a sec-butyl group attached to a triazole ring, which is a common structural motif in many antifungal drugs. The modification in its structure aims to enhance its pharmacological properties and efficacy.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Des-(1-(sec-butyl)-1H-1,2,4-triazol-5(4H)-one) Itraconazole involves several steps, starting from the basic building blocks of triazole and sec-butyl groups. The triazole ring is typically synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound. The sec-butyl group is introduced via alkylation reactions using sec-butyl halides under basic conditions.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis. Solvent-free conditions and the use of green chemistry principles are often employed to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

Des-(1-(sec-butyl)-1H-1,2,4-triazol-5(4H)-one) Itraconazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the sec-butyl group can be replaced by other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions include various derivatives of the original compound, which can have different pharmacological properties and applications.

Scientific Research Applications

Des-(1-(sec-butyl)-1H-1,2,4-triazol-5(4H)-one) Itraconazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with various biological targets.

    Medicine: Investigated for its potential as an antifungal agent with improved efficacy.

    Industry: Used in the development of new materials and coatings with antifungal properties.

Mechanism of Action

The mechanism of action of Des-(1-(sec-butyl)-1H-1,2,4-triazol-5(4H)-one) Itraconazole involves the inhibition of the enzyme lanosterol 14α-demethylase, which is crucial for the synthesis of ergosterol, an essential component of fungal cell membranes. By inhibiting this enzyme, the compound disrupts the integrity of the fungal cell membrane, leading to cell death. The molecular targets include the cytochrome P450 enzyme family, which plays a key role in the biosynthesis of sterols.

Comparison with Similar Compounds

Similar Compounds

    Fluconazole: Another triazole antifungal agent with a similar mechanism of action.

    Voriconazole: A derivative with enhanced activity against a broader spectrum of fungi.

    Posaconazole: Known for its efficacy against resistant strains of fungi.

Uniqueness

Des-(1-(sec-butyl)-1H-1,2,4-triazol-5(4H)-one) Itraconazole is unique due to its structural modification, which aims to improve its pharmacokinetic properties and reduce potential side effects. The presence of the sec-butyl group enhances its lipophilicity, allowing for better penetration into fungal cells and improved efficacy.

Properties

IUPAC Name

4-[4-[4-[[2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H30Cl2N6O3/c30-21-1-10-27(28(31)15-21)29(18-37-20-33-19-34-37)39-17-26(40-29)16-38-25-8-6-24(7-9-25)36-13-11-35(12-14-36)23-4-2-22(32)3-5-23/h1-10,15,19-20,26H,11-14,16-18,32H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTWNAMDDCDZPGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)N)C3=CC=C(C=C3)OCC4COC(O4)(CN5C=NC=N5)C6=C(C=C(C=C6)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H30Cl2N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

581.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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